3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a fluoro and methoxy group on the phenyl ring and a nitro group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 3-(3-Fluoro-4-methoxyphenyl)benzoic acid, which can be synthesized through a Suzuki coupling reaction between 3-Fluoro-4-methoxyphenylboronic acid and a suitable benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 3-(3-Fluoro-4-methoxyphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(3-Fluoro-4-methoxyphenyl)-5-aminobenzoic acid.
Substitution: Formation of 3-(3-Methoxy-4-methoxyphenyl)-5-nitrobenzoic acid.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
3-Fluoro-4-methoxyphenylacetic acid: Contains an acetic acid moiety instead of a benzoic acid, affecting its chemical properties and applications.
(4-Fluoro-3-methoxyphenyl)boronic acid: Used in cross-coupling reactions but lacks the nitro group, limiting its use in certain synthetic applications.
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-5-nitrobenzoic acid is unique due to the presence of both fluoro and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-3-2-8(7-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGWJYWHJBEUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690172 | |
Record name | 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-03-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-4′-methoxy-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261976-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.